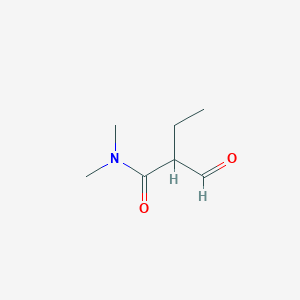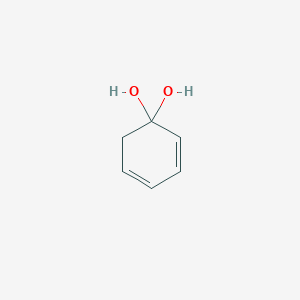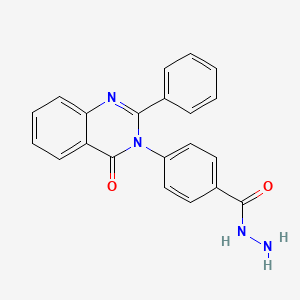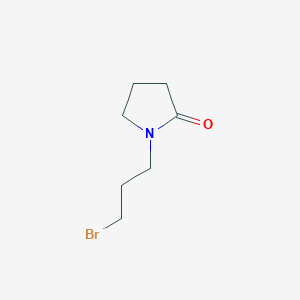
1-(3-Bromopropyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)pyrrolidin-2-one is a chemical compound belonging to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of a bromopropyl group attached to the nitrogen atom of the pyrrolidinone ring. Pyrrolidinones are known for their diverse biological activities and are commonly used as intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)pyrrolidin-2-one can be synthesized through various methods. One common approach involves the reaction of pyrrolidin-2-one with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromopropyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromopropyl group to a propyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of substituted pyrrolidin-2-one derivatives.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of propyl-substituted pyrrolidin-2-one.
Applications De Recherche Scientifique
1-(3-Bromopropyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 1-(3-Bromopropyl)pyrrolidin-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to modulation of biochemical pathways. The bromopropyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules.
Comparaison Avec Des Composés Similaires
Pyrrolidin-2-one: The parent compound without the bromopropyl group.
1-(3-Chloropropyl)pyrrolidin-2-one: Similar structure with a chlorine atom instead of bromine.
1-(3-Iodopropyl)pyrrolidin-2-one: Similar structure with an iodine atom instead of bromine.
Uniqueness: 1-(3-Bromopropyl)pyrrolidin-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions.
Propriétés
Numéro CAS |
145159-62-2 |
|---|---|
Formule moléculaire |
C7H12BrNO |
Poids moléculaire |
206.08 g/mol |
Nom IUPAC |
1-(3-bromopropyl)pyrrolidin-2-one |
InChI |
InChI=1S/C7H12BrNO/c8-4-2-6-9-5-1-3-7(9)10/h1-6H2 |
Clé InChI |
FNPRXJKSVHPDCB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[2,5-Bis(chlorocarbonyl)phenyl]sulfanyl}phenyl acetate](/img/structure/B12556492.png)
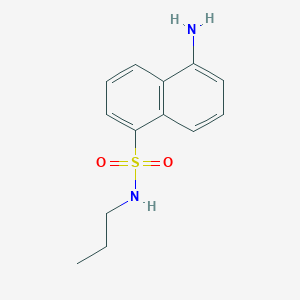

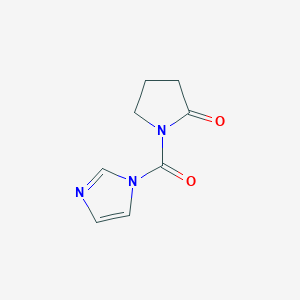
![[2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](methoxy)dimethylsilane](/img/structure/B12556507.png)
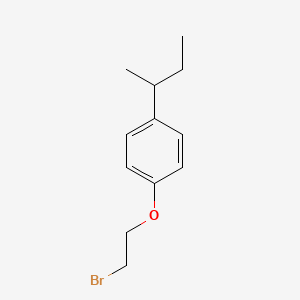


![5-[Methyl(prop-2-yn-1-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-4-ol](/img/structure/B12556522.png)
![N-{(2S)-5-[(Diaminomethylidene)amino]-1-oxopentan-2-yl}-2-[3-{[(2-fluorophenyl)methanesulfonyl]amino}-2-oxo-3,4-dihydropyridin-1(2H)-yl]acetamide](/img/structure/B12556527.png)
![[Tetrachloro(methyl)-lambda~6~-sulfanyl]methane--titanium (1/1)](/img/structure/B12556529.png)
